

spectroscopic data (NMR, IR, MS) of 2,5-Difluoro-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 2,5-Difluoro-3-nitrobenzoic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-3-nitrobenzoic Acid

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of **2,5-Difluoro-3-nitrobenzoic acid** (CAS No. 741721-49-3).^[1] Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and quality assessment of this important chemical intermediate.

Introduction to 2,5-Difluoro-3-nitrobenzoic Acid

2,5-Difluoro-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with two fluorine atoms, a nitro group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these electron-withdrawing and donating groups dictates its reactivity and physicochemical properties. Accurate spectroscopic analysis is therefore paramount for confirming its identity, purity, and for predicting its behavior in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **2,5-Difluoro-3-nitrobenzoic acid**, ^1H and ^{13}C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern on the aromatic ring.

Expertise & Experience: Interpreting the NMR Data

The ^1H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the nitro, fluoro, and carboxylic acid groups. The proton situated between the two fluorine atoms will likely appear at a different chemical shift than the proton adjacent to the carboxylic acid group. Furthermore, coupling between the protons and with the fluorine atoms (H-F coupling) will result in complex splitting patterns, which are crucial for unambiguous assignment.

The ^{13}C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon bearing the carboxylic acid group will be observed at the lowest field (highest ppm), while the carbons attached to the fluorine atoms will show large C-F coupling constants.

Predicted ^1H and ^{13}C NMR Data

While experimental spectra can vary slightly based on the solvent and instrument frequency, the following table outlines the predicted chemical shifts (δ) and coupling constants (J) for **2,5-Difluoro-3-nitrobenzoic acid**. These predictions are based on established principles of NMR spectroscopy for substituted aromatic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

^1H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H	7.5 - 8.5	Multiplet
Carboxylic Acid H	> 10.0	Singlet

¹³ C NMR	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic)	165 - 175
Aromatic C-F	150 - 165 (with C-F coupling)
Aromatic C-NO ₂	140 - 150
Aromatic C-COOH	125 - 135
Aromatic C-H	110 - 125

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural analysis.

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Difluoro-3-nitrobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Decoding the IR Spectrum

The IR spectrum of **2,5-Difluoro-3-nitrobenzoic acid** will be characterized by several key absorption bands. The carboxylic acid group will give rise to a broad O-H stretching band and a strong, sharp C=O stretching band. The nitro group (NO₂) will exhibit two strong, characteristic stretching vibrations. The C-F bonds will also produce strong absorption bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present. The positions of these bands provide a unique fingerprint for the molecule.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for **2,5-Difluoro-3-nitrobenzoic acid**.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid (O-H)	Stretching	2500 - 3300	Broad
Aromatic C-H	Stretching	3000 - 3100	Medium
Carboxylic Acid (C=O)	Stretching	1680 - 1720	Strong
Aromatic C=C	Stretching	1450 - 1600	Medium
Nitro (N-O)	Asymmetric Stretching	1500 - 1560	Strong
Nitro (N-O)	Symmetric Stretching	1330 - 1370	Strong
Carbon-Fluorine (C-F)	Stretching	1100 - 1300	Strong

Experimental Protocol: FT-IR Spectrum Acquisition

A common and reliable method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

- Instrument Background: Ensure the ATR crystal is clean and record a background spectrum.
- Sample Application: Place a small amount of the solid **2,5-Difluoro-3-nitrobenzoic acid** onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for FT-IR Data Acquisition

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Expertise & Experience: Analyzing the Mass Spectrum

For **2,5-Difluoro-3-nitrobenzoic acid** ($C_7H_3F_2NO_4$), the molecular weight is 203.10 g/mol .[\[11\]](#) [\[12\]](#) In a high-resolution mass spectrum, the exact mass can be used to confirm the molecular formula. The mass spectrum will show a molecular ion peak (M^+ or $[M-H]^-$ depending on the ionization mode). Common fragmentation pathways for this molecule include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fluorine atoms (-F). The relative abundance of these fragment ions provides valuable structural information.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Expected Mass Spectrometry Data

The following table lists the expected major ions and their corresponding m/z values in a mass spectrum of **2,5-Difluoro-3-nitrobenzoic acid**.

Ion	Formula	Expected m/z
$[M]^+$ (Molecular Ion)	$[C_7H_3F_2NO_4]^+$	203.00
$[M-OH]^+$	$[C_7H_2F_2NO_3]^+$	186.00
$[M-NO_2]^+$	$[C_7H_3F_2O_2]^+$	157.01
$[M-COOH]^+$	$[C_6H_3F_2NO_2]^+$	158.01

Experimental Protocol: Mass Spectrum Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with liquid chromatography (LC).

- Sample Preparation: Prepare a dilute solution of **2,5-Difluoro-3-nitrobenzoic acid** in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated. Both positive and negative ion modes should be explored to obtain comprehensive data.

Workflow for Mass Spectrometry Data Acquisition

Caption: A generalized workflow for acquiring a mass spectrum via ESI-MS.

Conclusion

The comprehensive spectroscopic characterization of **2,5-Difluoro-3-nitrobenzoic acid** using NMR, IR, and MS provides a self-validating system for its unambiguous identification and quality control. The data derived from these orthogonal techniques—the detailed connectivity from NMR, the functional group fingerprint from IR, and the molecular weight and fragmentation from MS—collectively offer a complete analytical profile. This guide serves as a foundational resource for scientists and researchers, enabling confident use of this compound in their synthetic and developmental endeavors.

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